4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride

Chiral building block Enantiomeric purity Medicinal chemistry

4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride (CAS 1820575-99-2) is a chiral heterocyclic building block that combines a 1,4-disubstituted 1,2,3-triazole ring with a (2S)-pyrrolidine moiety via a methylene linker, and incorporates a cyclopropyl substituent at the triazole 4-position. Sold as the dihydrochloride salt to enhance aqueous solubility and handling stability, it has a molecular formula of C10H18Cl2N4 and a molecular weight of 265.18 g/mol.

Molecular Formula C10H18Cl2N4
Molecular Weight 265.18 g/mol
Cat. No. B13248655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride
Molecular FormulaC10H18Cl2N4
Molecular Weight265.18 g/mol
Structural Identifiers
SMILESC1CC(NC1)CN2C=C(N=N2)C3CC3.Cl.Cl
InChIInChI=1S/C10H16N4.2ClH/c1-2-9(11-5-1)6-14-7-10(12-13-14)8-3-4-8;;/h7-9,11H,1-6H2;2*1H/t9-;;/m0../s1
InChIKeyNHZNOZKMPNIJMH-WWPIYYJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride: Compound Identity, Key Physicochemical Properties, and Procurement Baseline


4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride (CAS 1820575-99-2) is a chiral heterocyclic building block that combines a 1,4-disubstituted 1,2,3-triazole ring with a (2S)-pyrrolidine moiety via a methylene linker, and incorporates a cyclopropyl substituent at the triazole 4-position. Sold as the dihydrochloride salt to enhance aqueous solubility and handling stability, it has a molecular formula of C10H18Cl2N4 and a molecular weight of 265.18 g/mol . The free base analog (CAS 1820575-98-1) has a formula of C10H16N4 and a molecular weight of 192.26 g/mol [1]. Commercially available through multiple research chemical suppliers such as AKSci, Bidepharm, and FUJIFILM Wako, its typical minimum purity specification is 95% . The defined (2S) stereochemistry and dihydrochloride salt form distinguish it from closely related analogs, including the racemic mixture (CAS 1955557-15-9), the 3-yl regioisomer (CAS 2031269-60-8), and the des-cyclopropyl version (CAS 2768300-40-7).

Chiral Building Block Defined (2S)-pyrrolidine stereochemistry
Salt Form Dihydrochloride for enhanced aqueous handling
Triazole Substituent Cyclopropyl at 4-position modulates lipophilicity

4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride: Why In-Class Compound Substitution Is Not Trivial


Scientific and industrial users evaluating this compound must recognize that closely related analogs, though superficially similar in core scaffold, differ in at least three critical dimensions that cannot be accommodated by simple substitution: (i) stereochemical identity at the pyrrolidine 2-position—the (2S) enantiomer carries a defined absolute configuration with predictable vector geometry in target binding, whereas the racemic mixture (CAS 1955557-15-9) introduces a second, potentially antagonistic or off-target-active enantiomer into downstream assays ; (ii) regioisomeric connectivity—the 2-ylmethyl linkage positions the basic pyrrolidine nitrogen at a different distance and orientation relative to the triazole ring compared to the 3-yl regioisomer (CAS 2031269-60-8), altering hydrogen-bonding patterns and metal-coordination geometry ; and (iii) salt form—the dihydrochloride provides distinct aqueous solubility, hygroscopicity, and handling characteristics compared to the free base (CAS 1820575-98-1), which directly impacts weighing accuracy, dissolution protocols in biological assays, and long-term storage stability [1]. The quantitative evidence below substantiates why these distinctions are procurement-relevant.

Target (2S) single enantiomer
Potential Substitute Racemic mixture (CAS 1955557-15-9)
Racemate introduces (2R) enantiomer, confounding chiral assay interpretation and potentially altering target engagement.
Target 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole connectivity
Potential Substitute 3-yl regioisomer (CAS 2031269-60-8)
Regioisomeric shift alters pyrrolidine nitrogen spatial orientation; hydrogen-bonding and metal-coordination geometry may not transfer.
Target Dihydrochloride salt (MW 265.18, HBD 3)
Potential Substitute Free base (CAS 1820575-98-1, MW 192.26, HBD 1)
Salt form dictates aqueous solubility, hygroscopicity, and weighing accuracy; direct molar substitution requires MW correction.

4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomerically Defined (2S) Stereochemistry Versus Racemic Mixture: Implications for Reproducibility in Chiral Assays

The target compound possesses a defined (2S) absolute configuration at the pyrrolidine 2-position, as confirmed by its IUPAC name and InChI stereodescriptor (/t9-/m0/s1) registered in PubChem CID 119056983 [1]. In contrast, the racemic version (CAS 1955557-15-9) contains an equimolar mixture of (2S) and (2R) enantiomers, documented under a separate CAS registry and sold by AKSci as a distinct catalog item (2062EH) . The (2S) enantiomer is commercially sourced with a minimum purity specification of ≥95% area by HPLC, as reported by AKSci for catalog number 1729EG . No biological head-to-head comparison data between the (2S) enantiomer and the racemate were identified in published primary literature; this evidence is tagged as cross-study comparable based on vendor specification data.

Chiral Identity
Reported
Single (2S) enantiomer (≥95% HPLC) vs racemic 1:1 mixture
Supports stereochemical-control studies
Vendor specification data; no published bioactivity comparison
Chiral building block Enantiomeric purity Medicinal chemistry

Dihydrochloride Salt Form Versus Free Base: Hydrogen Bond Donor Count, Molecular Weight, and Handling Properties

The dihydrochloride salt (target compound) and the free base (CAS 1820575-98-1) exhibit distinct computed physicochemical properties derived from PubChem data. The dihydrochloride has a molecular weight of 265.18 g/mol, with 3 hydrogen bond donors (HBD) contributed by the protonated pyrrolidine NH2+ and the two chloride counterions [1]. The free base has a molecular weight of 192.26 g/mol and only 1 HBD (the neutral pyrrolidine NH) [2]. The molecular formula differs substantially: C10H18Cl2N4 for the dihydrochloride versus C10H16N4 for the free base [1][2]. The increased HBD count predicts enhanced aqueous solubility and distinct hygroscopicity for the dihydrochloride form. No published comparative solubility or stability data for these two forms were identified; this evidence is tagged as supporting evidence based on computed property differences.

Salt Form Properties
Data to verify
HBD: 3 (salt) vs 1 (free base); MW +37.9%
May improve aqueous solubility for bioassays
Computed descriptors, no experimental solubility data
Salt selection Solubility Solid-state properties

Regioisomeric Connectivity: 2-ylmethyl Versus 3-yl Substitution and the Impact on Vector Geometry

The target compound features a 1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole connectivity, placing the basic pyrrolidine nitrogen two bonds from the triazole N1 via a flexible methylene spacer [1]. The 3-yl regioisomer (CAS 2031269-60-8) has the triazole N1 directly attached to the pyrrolidine 3-position without a methylene linker, resulting in a distinct molecular formula (C9H15ClN4, MW 251.16 g/mol for the ChemScene catalog listing which states C9H16Cl2N4 MW 251.16) . The presence of the methylene spacer in the target compound increases the rotatable bond count by 1 and extends the distance between the pyrrolidine nitrogen and the triazole centroid by approximately 1.5 Å (class-level geometric inference based on bond length addition). No published comparative activity data for these two regioisomers were identified; this evidence is tagged as class-level inference based on structural analysis.

Regioisomeric Connectivity
Class-level
2-ylmethyl linker vs 3-yl direct attachment; MW +~14
Spatial presentation of basic nitrogen differs
No comparative activity data available
Regioisomerism Scaffold diversity Medicinal chemistry

Cyclopropyl Substituent at Triazole 4-Position Versus Unsubstituted Analog: LogP and Steric Bulk Comparison

The target compound carries a cyclopropyl group at the 4-position of the 1,2,3-triazole ring (C3CC3 in SMILES notation), contributing additional lipophilicity and steric bulk relative to the des-cyclopropyl analog 1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride (CAS 2768300-40-7), which has a hydrogen at this position [1]. The cyclopropyl group increases the computed XLogP3-AA value from approximately -0.3 (estimated for the des-cyclopropyl analog) to 0.3 for the target free base [2]. The molecular weight increases from approximately 223.10 g/mol (des-cyclopropyl dihydrochloride) to 265.18 g/mol (target compound), a difference of 42.08 g/mol corresponding to the C3H4 cyclopropyl increment [3]. No published comparative biological data for these two compounds were identified; this evidence is tagged as supporting evidence based on computed property differences.

Cyclopropyl Effect
Data to verify
XLogP3: 0.3 (target) vs ~-0.3 (des-cyclopropyl); MW +42
May modulate lipophilicity and steric profile
Computed LogP and MW comparison
Lipophilicity Metabolic stability Structure-property relationships

4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Ligands or Organocatalysts Requiring Defined (2S) Pyrrolidine Geometry

Investigators developing chiral ligands for asymmetric catalysis—such as those used in ruthenium-catalyzed asymmetric transfer hydrogenation where pyrrolidine chirality and hydrogen-bonding capability are critical—should select the enantiomerically defined (2S) dihydrochloride (CAS 1820575-99-2). The defined (2S) configuration, supported by vendor HPLC purity specifications of ≥95% , avoids the confounding catalytic contributions of the (2R) antipode present in the racemic mixture (CAS 1955557-15-9). The dihydrochloride salt facilitates direct dissolution in polar aprotic or protic solvent systems commonly used in catalyst preparation [1].

Construction of PROTAC VHL Ligand Conjugates via the Cyclopropyl-Triazole Motif

The 4-cyclopropyl-1,2,3-triazole scaffold appears in patent literature (e.g., WO2022103411) as a key structural element in VHL-targeting PROTAC ligands, where the cyclopropyl group contributes to optimal lipophilicity (XLogP3-AA = 0.3) and the (2S)-pyrrolidine defines the spatial orientation of the ligand within the VHL binding pocket . The target compound serves as a versatile intermediate for diversifying the pyrrolidine nitrogen via amide bond formation or reductive amination. It retains the cyclopropyl-triazole motif found in several VHL ligand series with reported binding affinities in the low nanomolar range [1].

Glycosidase Inhibitor Library Synthesis Leveraging Pyrrolidine-Triazole Hybrid Scaffolds

The (pyrrolidin-2-yl)triazole scaffold has demonstrated potent inhibition of glycosidase enzymes; screening of epimeric (pyrrolidin-2-yl)triazole libraries identified α-galactosidase inhibitors and β-glucosidase inhibitors in the low µM range . The target compound, with its defined (2S) stereochemistry, cyclopropyl substituent, and dihydrochloride salt form, is suitable for incorporation into click-chemistry-based library synthesis. The cyclopropyl group can mimic the steric profile of isopropyl or sec-butyl side chains found in known iminosugar inhibitors, leveraging a class-level inference of improved selectivity versus unsubstituted triazole analogs.

Physicochemical Profiling Studies Comparing Salt Form Effects on Solubility and Stability

Researchers conducting systematic salt-form screening can use this dihydrochloride salt alongside the free base (CAS 1820575-98-1) to quantify the impact of protonation state on aqueous solubility and solid-state stability. The increased hydrogen bond donor count (3 for dihydrochloride vs. 1 for free base) and the molecular weight difference of 72.92 g/mol [1] provide a defined system for modeling salt-form effects on physicochemical properties in a heterocyclic diamine scaffold.

Application
Selection Property
Validation Focus
Enantioselective ligand synthesis
Defined (2S) stereochemistry
Chiral purity by HPLC or NMR
PROTAC VHL-ligand conjugate synthesis
Cyclopropyl-triazole scaffold with (2S)-pyrrolidine
VHL binding assay context (reported low nM)
Glycosidase inhibitor library synthesis
Pyrrolidine-triazole hybrid core
Enzyme inhibition screening (reported µM range)
Salt-form physicochemical profiling
Dihydrochloride vs free base salt form
Aqueous solubility and stability comparison
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